molecular formula C13H22N2O2 B8619171 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

Cat. No.: B8619171
M. Wt: 238.33 g/mol
InChI Key: GXDBYVLUHVAHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the alkylation of primary amines and the reduction of nitriles and amides. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent, which is known for its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of secondary amines like this compound often involves the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin. These catalysts facilitate the reduction of nitriles and amides to produce the desired secondary amine .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction typically results in secondary or tertiary amines.

Scientific Research Applications

4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can act as a nucleophile, participating in various biochemical pathways. Its methoxy and phenoxy groups contribute to its overall chemical reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[2-(diethylamino)ethoxy]-2-methoxyaniline

InChI

InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-12(14)13(10-11)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3

InChI Key

GXDBYVLUHVAHFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diethyl-2-(3-methoxy-4-nitrophenoxy)ethylamine (140 mg, 0.5 mmol) was hydrogenated over Pd (5% on C, 50% wet, 40 mg) in ethanol (5 ml) for 16 hours. The catalyst was filtered off and the solvent removed under reduced pressure to afford the title compound as a brown oil. MS (m/z)=239 (M+H+); Calc'd for C13H22N2O2=238.33
Name
N,N-Diethyl-2-(3-methoxy-4-nitrophenoxy)ethylamine
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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